ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Catalog No.
S12821029
CAS No.
M.F
C9H11BrF2O4
M. Wt
301.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-diflu...

Product Name

ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

IUPAC Name

ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Molecular Formula

C9H11BrF2O4

Molecular Weight

301.08 g/mol

InChI

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5-

InChI Key

ZQSXTLWQYJQEFQ-WAYWQWQTSA-N

Canonical SMILES

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC

Isomeric SMILES

CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is an organic compound notable for its complex structure, characterized by the presence of bromine, ethoxy, and difluorobutenoate groups. Its molecular formula is C9H12BrF2O4, and it has a molar mass of 222.19 g/mol. The compound's unique configuration allows it to participate in various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: This compound can be oxidized to produce carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: Reduction can yield alcohols or other reduced products.

The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the following steps:

  • Starting Materials: Ethyl 4,4-difluoro-3-oxobutanoate is reacted with bromine in the presence of ethanol.
  • Catalysis: A Lewis acid catalyst may be used to facilitate the bromination and ethoxylation processes.
  • Purification: The product is purified through techniques such as distillation or chromatography to isolate the desired compound .

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a building block for therapeutic agents.
  • Material Science: It may be utilized in creating advanced materials with specific properties, such as polymers and coatings .

Several compounds share structural similarities with ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-bromo-3-oxobutanoateLacks difluoro and ethoxy groupsMore reactive due to absence of steric hindrance
Ethyl 4,4-difluoro-3-oxobutanoateLacks bromine and ethoxy groupsLess versatile in substitution reactions
Ethyl 3-bromo-4-fluorobenzoateContains a fluorine instead of difluorobutenoateDifferent reactivity profile due to aromatic structure

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate stands out due to its unique combination of bromine, ethoxy, and difluorobutenoate groups. This distinctiveness contributes to its reactivity and versatility in various chemical applications .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

299.98088 g/mol

Monoisotopic Mass

299.98088 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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